molecular formula C10H20O B166111 Menthol CAS No. 89-78-1

Menthol

Cat. No.: B166111
CAS No.: 89-78-1
M. Wt: 156.26 g/mol
InChI Key: NOOLISFMXDJSKH-UTLUCORTSA-N
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Description

(+)-Neomenthol: is a naturally occurring organic compound that belongs to the class of monoterpenes. It is one of the stereoisomers of this compound, which is widely known for its cooling sensation and minty aroma. (+)-Neothis compound is found in various essential oils, including peppermint and spearmint, and is used in a variety of applications ranging from flavoring agents to medicinal products.

Mechanism of Action

Target of Action

Menthol primarily targets the cold-sensitive TRPM8 receptors in the skin . These receptors are known to mediate the cooling actions of this compound . This compound also interacts with other types of ligand and voltage-gated ion channels .

Mode of Action

This compound, after topical application, causes a feeling of coolness due to stimulation of ‘cold’ receptors by inhibiting Ca++ currents of neuronal membranes . It may also yield analgesic properties via kappa-opioid receptor agonism . This compound can significantly influence the functional characteristics of a number of different kinds of ligand and voltage-gated ion channels .

Biochemical Pathways

This compound is known to affect various biochemical pathways. It has been shown to suppress high K+ -elicited and electrically stimulated contractile responses in atrial and papillary muscles and in ileum . It also influences the functional characteristics of a number of different kinds of ligand and voltage-gated ion channels .

Pharmacokinetics

This compound is rapidly absorbed, with peak concentrations reached within 1 hour after administration . Approximately 70% of the administered L-menthol and its metabolites are excreted in the urine . This compound significantly decreases nicotine’s clearance and increases its AUC .

Result of Action

This compound mediates anesthetic properties and anti-irritating properties locally, thus it is widely used to relieve minor throat irritations . It also has antioxidant, anti-inflammatory, and analgesic effects . This compound increases ER-mito contact points, causes mitochondrial morphological changes, and increases mitochondrial ATP, cardiolipin, mitochondrial ROS and reduces mitochondrial membrane potential (ΔΨm) .

Action Environment

The biosynthesis and yield of essential oils like this compound are regulated by various environmental factors like light, temperature, drought, salinity, heavy metals, seasonal variations, and mineral concentrations . These environmental factors also have significant impact on the chemical nature and stability of essential oil components .

Biochemical Analysis

Biochemical Properties

Menthol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, this compound has been shown to decrease the influx of Ca2+ via dihydropyridine-sensitive L-type VGCCs .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is still being researched .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors, and can also affect metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues in ways that are still being studied. It is known to interact with transporters or binding proteins, and can affect its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function are areas of active research. It is known that this compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (+)-Neomenthol can be achieved through several methods. One common approach involves the hydrogenation of pulegone, a naturally occurring ketone found in essential oils. The hydrogenation process typically uses a catalyst such as palladium on carbon under mild conditions to yield (+)-Neothis compound.

Industrial Production Methods: Industrial production of (+)-Neothis compound often involves the extraction and purification from natural sources such as peppermint oil. The essential oil is subjected to fractional distillation to isolate the desired compound. Additionally, synthetic methods involving the hydrogenation of pulegone or other related compounds are employed on a larger scale to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: (+)-Neomenthol can undergo oxidation reactions to form neomenthone, a ketone derivative. Common oxidizing agents include chromic acid and potassium permanganate.

    Reduction: The reduction of neomenthone back to (+)-Neothis compound can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: (+)-Neothis compound can participate in substitution reactions, particularly with halogens. For example, chlorination of (+)-Neothis compound can yield chlorothis compound derivatives.

Common Reagents and Conditions:

    Oxidation: Chromic acid, potassium permanganate, and other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens such as chlorine and bromine under controlled conditions.

Major Products Formed:

    Oxidation: Neomenthone.

    Reduction: (+)-Neothis compound.

    Substitution: Chlorothis compound, bromothis compound derivatives.

Scientific Research Applications

Chemistry: In chemistry, (+)-Neomenthol is used as a chiral auxiliary in asymmetric synthesis. Its ability to induce chirality in reactions makes it valuable for the production of enantiomerically pure compounds.

Biology: In biological research, (+)-Neothis compound is studied for its effects on various biological systems. It has been shown to interact with ion channels and receptors, making it a subject of interest in neurobiology and pharmacology.

Medicine: Medically, (+)-Neothis compound is used in topical formulations for its analgesic and anti-inflammatory properties. It is commonly found in products designed to relieve muscle pain, headaches, and minor skin irritations.

Industry: In the industrial sector, (+)-Neothis compound is used as a flavoring agent in food and beverages, as well as in the production of cosmetics and personal care products. Its pleasant aroma and cooling sensation make it a popular ingredient in a wide range of consumer goods.

Comparison with Similar Compounds

    (-)-Menthol: The most common stereoisomer of menthol, known for its strong cooling sensation and widespread use in medicinal and consumer products.

    (+)-Isothis compound: Another stereoisomer of this compound with similar properties but different spatial arrangement of atoms.

    Neomenthone: The oxidized form of (+)-Neothis compound, used in flavoring and fragrance applications.

Uniqueness: (+)-Neothis compound is unique in its specific stereochemistry, which imparts distinct sensory and biological properties. Compared to (-)-Menthol, (+)-Neothis compound has a slightly different cooling effect and interacts differently with biological receptors, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

(1S,2S,5R)-5-methyl-2-propan-2-ylcyclohexan-1-ol
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InChI

InChI=1S/C10H20O/c1-7(2)9-5-4-8(3)6-10(9)11/h7-11H,4-6H2,1-3H3/t8-,9+,10+/m1/s1
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InChI Key

NOOLISFMXDJSKH-UTLUCORTSA-N
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Canonical SMILES

CC1CCC(C(C1)O)C(C)C
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Isomeric SMILES

C[C@@H]1CC[C@H]([C@H](C1)O)C(C)C
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Molecular Formula

C10H20O
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DSSTOX Substance ID

DTXSID9044326, DTXSID20883998
Record name d-Neomenthol
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Molecular Weight

156.26 g/mol
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Physical Description

D,l-menthol is a white crystalline solid with a peppermint odor and taste. (NTP, 1992), Liquid; Other Solid; Pellets or Large Crystals, White solid with a cooling odor; [Hawley] Colorless solid with a peppermint odor; [HSDB] Colorless solid with a sweet odor; [MSDSonline], Liquid, colourless, hexagonal crystals, usually needle-like; fused masses or crystalline powder with a pleasant, peppermint-like odour, colourless liquid
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Boiling Point

421 °F at 760 mmHg (NTP, 1992), 95.00 °C. @ 12.00 mm Hg
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Flash Point

196 °F (NTP, 1992)
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Solubility

less than 1 mg/mL at 70 °F (NTP, 1992), very soluble in alcohol and volatile oils; slightly soluble in water, insoluble in water; soluble in alcohol and acetone
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Density

0.904 at 59 °F (NTP, 1992) - Less dense than water; will float, 0.901 (20°); 0.891 (30°), 0.896-0.903 (20°)
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Vapor Density

5.4 (NTP, 1992) - Heavier than air; will sink (Relative to Air)
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Vapor Pressure

1 mmHg at 133 °F approximately (NTP, 1992), 0.06 [mmHg]
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CAS No.

89-78-1, 2216-52-6, 3623-51-6, 491-01-0
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Record name NEOMENTHOL, (±)-
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Record name NEOMENTHOL, (+)-
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Record name (+)-Neomenthol
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Melting Point

100 °F (NTP, 1992), -22 °C
Record name D,L-MENTHOL
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Record name (+)-Neomenthol
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Synthesis routes and methods I

Procedure details

Linoleic acid (5 parts) and isopropyl myristate (2 parts) are added to cetyl alcohol (70 parts) molten at 50° C. A solution obtained by successively dissolving menthol (0.25 part), eucalyptol (0.5 part) and camphor (0.25 part) in cineol (3 parts), at a temperature of the order of 20° C., is added to the resulting solution. This gives a phase φ1.
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Synthesis routes and methods II

Procedure details

Two-hundred and sixteen parts of L-menthol and 43.2 parts of eucalyptus oil were dissolved in 100 parts of ethyl alcohol, and the resultant solution was added with 800 parts of an anhydrous maltose obtained by the method in Example for Reference 3. The resultant was granulated by spraying thereto 105 parts of a peppermint liquor, moisture content of about 50%, with stirring.
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Name
maltose
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0 (± 1) mol
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Synthesis routes and methods III

Procedure details

A 0.1% 1-menthol solution is prepared by mixing 30 g of ethyl alcohol, 1.2 g of a surface active agent, 145.65 g of distilled water and 0.15 g of menthol. The mixed solution is diluted twice with distilled water to prepare a control solution. A separate test solution is prepared by dissolving 0.15 g of menthyl glucoside in 100 g of distilled water.
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
0.15 g
Type
reactant
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Name
Quantity
145.65 g
Type
solvent
Reaction Step One
[Compound]
Name
menthyl glucoside
Quantity
0.15 g
Type
reactant
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Name
Quantity
100 g
Type
solvent
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Name
Quantity
0 (± 1) mol
Type
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Yield
0.1%

Synthesis routes and methods IV

Procedure details

With 1-phenylethylamine neither a satisfactory yield nor an adequate optical purity could be achieved. Quinine yielded enantiomer in good optical purity but poor yield, no yield was indicated for N-methylephedfine With 1,2-diphenylethylamine the yield is satisfactory and the optical purity very good but the reagent, as is also N-methylephedrine is very expensive. Further, it is known that 2,2-dimethylcyclopropanecarboxylic acid can be separated into the enantiomers by the diastereomeric menthyl esters, which can be obtained from the acid chloride with (+) or (-) menthol (U.S. Pat. No. 4,487,956). This process does provide usable yields and optical purities, but is relatively complicated in working up and requires the relatively expensive menthol.
Quantity
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Name
N-methylephedrine
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Synthesis routes and methods V

Procedure details

A sensate composition was prepared by mixing the (3R)-1-menthyl 3-hydroxybutyrate obtained in Example 1 with 1-menthol at a ratio of 1:9 (weight ratio). Oral sensory evaluation was carried out by preparing 1,000 ml of a 20 ppm aqueous solution of the thus obtained sensate composition, and the oral sensory evaluation was carried out also on a 20 ppm aqueous solution of 1-menthol alone as a comparison.
Name
(3R)-1-menthyl 3-hydroxybutyrate
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Retrosynthesis Analysis

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Menthol
Reactant of Route 2
Menthol
Reactant of Route 3
Menthol
Reactant of Route 4
Menthol
Reactant of Route 5
Menthol
Reactant of Route 6
Menthol

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